molecular formula C19H27BrN2O B11388652 (4-Bromophenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(4-Bromophenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11388652
M. Wt: 379.3 g/mol
InChI Key: DMCYYQGXWXLINC-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-bromobenzoyl group: This step involves the acylation of the piperidine ring with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-(piperidin-1-yl)ethyl group: This can be done through a nucleophilic substitution reaction using 2-(piperidin-1-yl)ethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific biological target. Generally, compounds of this class may interact with various molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-2-[2-(piperidin-1-yl)ethyl]piperidine
  • 1-(4-Methylbenzoyl)-2-[2-(piperidin-1-yl)ethyl]piperidine
  • 1-(4-Fluorobenzoyl)-2-[2-(piperidin-1-yl)ethyl]piperidine

Uniqueness

1-(4-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the bromine atom in the 4-bromobenzoyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H27BrN2O

Molecular Weight

379.3 g/mol

IUPAC Name

(4-bromophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H27BrN2O/c20-17-9-7-16(8-10-17)19(23)22-14-5-2-6-18(22)11-15-21-12-3-1-4-13-21/h7-10,18H,1-6,11-15H2

InChI Key

DMCYYQGXWXLINC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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